molecular formula C6H4BrF2N B1525741 5-Bromo-2,3-difluoroaniline CAS No. 1375068-68-0

5-Bromo-2,3-difluoroaniline

Cat. No. B1525741
M. Wt: 208 g/mol
InChI Key: FYSZXOVPCQXNQQ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoroaniline is a chemical compound with the empirical formula C6H4BrF2N . It is a solid substance used primarily for research and development .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-difluoroaniline consists of a benzene ring substituted with bromine and two fluorine atoms, and an amine group . The molecular weight is 208.00 .


Physical And Chemical Properties Analysis

5-Bromo-2,3-difluoroaniline is a solid substance . Its molecular weight is 208.00 . The compound’s SMILES string is NC1=CC(Br)=CC(F)=C1F .

Scientific Research Applications

Haloaniline-induced Nephrotoxicity

Research into haloanilines, including compounds similar to 5-Bromo-2,3-difluoroaniline, has shown their application in understanding nephrotoxic effects in vitro. These compounds serve as chemical intermediates in the manufacturing of pesticides, dyes, and drugs. Studies have demonstrated that dihaloanilines, in general, are more potent nephrotoxicants compared to their mono-haloaniline counterparts, with bromo and iodo substitutions significantly enhancing nephrotoxic potential (Hong et al., 2000).

Regioselective Monobromination

The regioselective monobromination of activated aromatics and hetero-aromatics using N-bromosuccinimide in tetrabutylammonium bromide has been detailed. This protocol highlights the importance of haloanilines in synthesizing brominated arenes and heteroarenes, which are valuable in pharmaceuticals, flame retardants, and as synthetic intermediates for various coupling reactions. This study underscores the chemical versatility and significance of bromo-substituted anilines in organic synthesis (Ganguly et al., 2005).

Beyond the Rule of 5

5-Bromo-2,3-difluoroaniline and related compounds also play a role in the exploration of chemical space beyond the traditional "Rule of 5" for drug discovery. Research in this area helps identify key principles contributing to the oral bioavailability of successful compounds in this challenging chemical space. Such studies provide valuable insights into designing and developing new therapeutic agents targeting diseases with unmet medical needs, particularly in oncology and virology (DeGoey et al., 2017).

Palladium-Catalyzed Amination

The palladium-catalyzed amination of polyhalopyridines, demonstrating the use of haloanilines in synthesizing amino-substituted pyridines, further highlights the utility of such compounds in chemical synthesis. This process showcases the chemoselectivity and efficiency of using halogenated anilines for amination reactions, contributing to the synthesis of compounds with potential pharmaceutical applications (Ji et al., 2003).

Safety And Hazards

5-Bromo-2,3-difluoroaniline is classified as Acute Tox. 3 Oral . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin or eye contact, wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

5-bromo-2,3-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSZXOVPCQXNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724889
Record name 5-Bromo-2,3-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-difluoroaniline

CAS RN

1375068-68-0
Record name Benzenamine, 5-bromo-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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